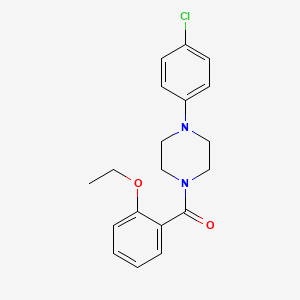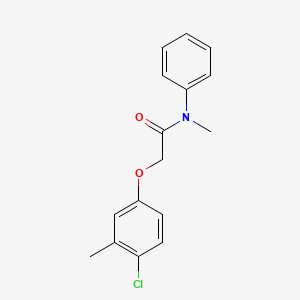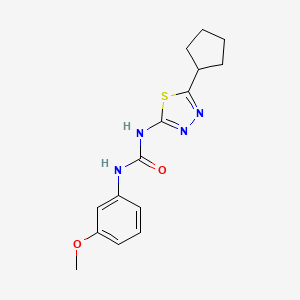
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess potent anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as the growth and proliferation of various cancer cell lines. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess analgesic properties, reducing pain in animal models of inflammation.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for use in experiments. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide. One potential direction is to further elucidate its mechanism of action, particularly with regards to its anti-inflammatory and anticancer properties. Additionally, there is potential for the development of analogs of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide with improved pharmacological properties, such as increased solubility and potency. Finally, there is potential for the development of novel therapeutic applications for N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, such as in the treatment of other inflammatory diseases or in combination with other anticancer agents.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The yield of the synthesis process is typically around 50%.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. It has been shown to possess potent anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-8-12(16)4-7-14(10)18-15(19)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMLTFSICPBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)




![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
amino]ethanol](/img/structure/B5763165.png)

